molecular formula C19H22N2O2 B11607268 2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole

2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11607268
M. Wt: 310.4 g/mol
InChI Key: MMVCPPJJQVEASU-UHFFFAOYSA-N
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Description

2-[(2-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 2-methoxyphenol and an appropriate leaving group.

    Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and bases for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodiazoles with different functional groups.

Scientific Research Applications

2-[(2-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with neurotransmitter receptors in the brain can contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-METHOXYPHENOXY)METHYL]-1-(4-METHOXYPHENYL)ETHANONE
  • 2-[(2-METHOXYPHENOXY)METHYL]-1-(4-METHOXYPHENYL)PROPANE

Uniqueness

2-[(2-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3/h4-11,14H,12-13H2,1-3H3

InChI Key

MMVCPPJJQVEASU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC

Origin of Product

United States

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